Dimetilan
Description
Historical Scientific Investigations of N,N-Dimethylcarbamate Insecticides
The scientific investigation of carbamate (B1207046) insecticides, including the N,N-dimethylcarbamate subset, traces back to their introduction in the mid-20th century. herts.ac.ukmetabolomicsworkbench.orguni.lu The broader class of carbamate pesticides, derived from carbamic acid, began to see significant use in the 1950s and 1960s, following the introduction of the first widely used carbamate, carbaryl (B1668338), in 1956. herts.ac.ukherts.ac.ukmetabolomicsworkbench.org
Early scientific investigations into N,N-dimethylcarbamates like Dimetilan and Pyrolan focused on understanding their behavior and persistence in various environmental matrices, particularly aquatic environments. Studies explored factors influencing their fate, such as hydrolysis under alkaline conditions, adsorption onto clay minerals like kaolinite (B1170537) and bentonite, and their susceptibility to biodegradation. Research in the 1960s and 1970s also included studies examining the metabolic fate of this compound in insects, contributing to the understanding of detoxication pathways. Comparative studies were undertaken to evaluate how variations in chemical structure among different carbamates influenced their biological activity and metabolic processing in insects.
Comparative Analysis of this compound within the Carbamate Insecticide Class
Carbamate insecticides, including this compound, exert their biological effects primarily through the reversible inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in insects. wikipedia.orgnih.govherts.ac.ukmetabolomicsworkbench.orguni.lu This mechanism involves the carbamoylation of the active site of the AChE enzyme, forming an unstable complex that is relatively rapidly regenerated compared to the phosphorylation seen with organophosphate insecticides. nih.govherts.ac.ukuni.lu
Within the carbamate class, distinctions exist based on structural features, such as the substitution pattern on the carbamate nitrogen. N,N-dimethyl carbamates, like this compound and Pyrolan, have been subjects of comparative studies with N-monomethyl carbamates, such as carbaryl (Sevin) and Propoxur (Baygon). Research on the persistence of these compounds in aquatic environments revealed differences in their amenability to biological degradation. While monomethylcarbamate esters like Sevin and Baygon were found to be amenable to biological degradation in natural surface waters, attempts to cultivate microorganisms capable of directly utilizing N,N-dimethylcarbamates like Pyrolan and this compound were unsuccessful. However, the hydrolysis products of these N,N-dimethylcarbamates were readily metabolized by microorganisms, suggesting that the initial hydrolysis step is a limiting factor in their biodegradation in natural waters.
The chemical structure of N,N-dimethyl carbamates, with the presence of bulky alkyl groups on the nitrogen atom, is understood to influence their interaction with the catalytic site of AChE. This steric hindrance is believed to result in a decreased rate of binding and reaction with the enzyme compared to N-monomethyl carbamates.
The following table summarizes some key chemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₄O₃ | wikipedia.orgnih.govherts.ac.ukctdbase.orgmetabolomicsworkbench.org |
| CAS Number | 644-64-4 | wikipedia.orgnih.govherts.ac.ukctdbase.orgmetabolomicsworkbench.org |
| Molecular Weight | 240.26 g/mol | herts.ac.ukctdbase.org |
| Appearance | Colorless solid (technical: yellow/red-brown) | herts.ac.uk |
| Melting Point | ~53°C | wikipedia.org |
| Water Solubility | 1.2 g/L at 25 °C (Slightly soluble) | metabolomicsworkbench.org |
| Solubility in Organic Solvents | High (chlorobenzene, chloroform, DMF, ethanol, acetone, xylene) | wikipedia.orgherts.ac.ukmetabolomicsworkbench.org |
| Chemical Class | Carbamate Insecticide, Synthetic Pyrazole (B372694) | wikipedia.orgnih.govherts.ac.uk |
Current Research Significance and Gaps in this compound Studies
While this compound was historically used as an insecticide, particularly for housefly control on livestock, its commercial production in the U.S. ceased in 1998. herts.ac.uk Despite this, this compound continues to be relevant in certain chemical research contexts, particularly in studies investigating the fundamental chemical processes affecting the fate and degradation of carbamate compounds. For instance, research has explored the synergistic catalysis of this compound hydrolysis by metal ions and organic ligands, providing insights into potential degradation pathways in the environment. These studies contribute to a broader understanding of how agrochemicals interact with environmental factors.
However, the current research landscape shows a limited specific focus solely on this compound compared to broader research on carbamate chemistry and toxicology. General research on pesticides, including carbamates, highlights significant gaps in understanding their complete environmental fate and transport, particularly in diverse conditions like tropical environments. Identified gaps include residual uncertainty, the potential for secondary pollution, the complexity of diversified fate and transport pathways, and the formation of toxic metabolites.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(dimethylcarbamoyl)-5-methylpyrazol-3-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-7-6-8(17-10(16)13(4)5)11-14(7)9(15)12(2)3/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBIYWSVMRVKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)N(C)C)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Record name | DIMETILAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041880 | |
| Record name | Dimetilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimetilan is a colorless solid. The technical product is a yellow to reddish-brown solid. Used as an insecticide for insect control on livestock, especially housefly control. It is no longer produced commercially in the U.S. (EPA, 1998), Colorless to red-brown solid; [Hawley] Colorless solid; Technical form: light yellow to reddish-brown solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | DIMETILAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimetilan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
392 to 410 °F at 13 mmHg (EPA, 1998), 200-210 °C at 13 mm Hg | |
| Record name | DIMETILAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETILAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily sol in chlorobenzene, Readily soluble in chloroform, dimethylformamide; soluble in ethanol, acetone, xylene and other organic solvents, 24% in water at 25 °C | |
| Record name | DIMETILAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0001 mmHg at 68 °F (EPA, 1998), 0.000097 [mmHg], 9.7X10-5 mm Hg at 20 °C | |
| Record name | DIMETILAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimetilan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETILAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid | |
CAS No. |
644-64-4 | |
| Record name | DIMETILAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimetilan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimetilan [BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimetilan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimetilan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETILAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53KQ82I35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETILAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154 to 160 °F; 131 to 149 °F technical grade (EPA, 1998), 68-71 °C, Light yellow to reddish-brown crystalline solid, MP: 55-65 °C /Technical/ | |
| Record name | DIMETILAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIMETILAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1726 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Derivatization of Dimetilan
Seminal Synthetic Pathways and Patents
Early work on carbamate (B1207046) insecticides, including Dimetilan, dates back to the 1940s. frontiersin.orgnih.govwho.int Patents related to this compound synthesis exist, including Swiss Patent 281,946, British Patent 618,376, and US Patent 2,681,879. nih.gov While specific details of the seminal synthetic pathways for this compound itself are not extensively detailed in readily available public literature, the general approaches for synthesizing carbamates and functionalized pyrazoles provide context. Carbamates are typically synthesized through reactions involving carbamic acid derivatives and alcohols or phenols. inchem.org The synthesis of pyrazole (B372694) derivatives often involves the reaction of hydrazine (B178648) or substituted hydrazines with dicarbonyl compounds or α,β-unsaturated carbonyl compounds. chim.it
Evolution of this compound Synthesis Techniques
The evolution of synthetic techniques for compounds like this compound is linked to broader advancements in heterocyclic chemistry and carbamate synthesis. Modern approaches to pyrazole synthesis include transition-metal-catalyzed C–H functionalization and multicomponent reactions, offering more efficient and regioselective routes to functionalized pyrazole cores. researchgate.netbeilstein-archives.orgbeilstein-journals.org While specific evolutionary steps for large-scale this compound manufacturing are not widely publicized, improvements in yield, purity, and environmental impact are common drivers in the evolution of chemical synthesis processes. federalregister.govbsu.edu
Strategies for Chemical Derivatization of this compound
Chemical derivatization of this compound can involve modifications to its key structural components: the N,N-dimethylcarbamate groups and the pyrazole ring. These modifications can be explored to potentially alter its physical properties, stability, or biological interactions.
The N,N-dimethylcarbamate moiety is a critical part of this compound's structure. Modifications to this group could involve altering the alkyl substituents on the nitrogen atom or replacing the oxygen linking the carbamate to the pyrazole ring with other heteroatoms. While specific examples of such modifications on this compound are not extensively documented, general strategies for carbamate derivatization include methylation, silylation, halogenation, acylation, and esterification, often employed for analytical purposes or to study metabolic pathways. researchgate.net Hydrolysis is a known degradation pathway for carbamates, and the mechanism differs between N-methyl and N,N-dimethyl derivatives. inchem.org
This compound also contains a N,N-disubstituted urea-like linkage as part of the group attached to the N1 position of the pyrazole ring. acs.orgresearchgate.net Alterations to this moiety could involve changing the substituents on the nitrogen atoms of the urea (B33335) function. N,N'-Dimethylurea itself is used as an intermediate in organic synthesis for various compounds, including pharmaceuticals and herbicides, demonstrating the reactivity of this functional group. atamanchemicals.com Research into the hydrolysis of this compound has explored the role of metal ions and organic ligands, suggesting that coordination of the metal ion to this compound, which includes the urea moiety, is important for catalysis. researchgate.netresearchgate.net
The pyrazole ring is a versatile scaffold for chemical modification. Strategies for functionalizing pyrazoles include direct C-H functionalization, (pseudo)halogenation followed by transition-metal catalysis, and multicomponent reactions. researchgate.netbeilstein-archives.orgbeilstein-journals.org Specific positions on the pyrazole ring, such as C-4 and C-5, are known to be amenable to electrophilic substitution and C-H functionalization, respectively. researchgate.net For example, oxidative thio/selenocyanation of unsubsituted pyrazoles at the C-4 position has been achieved using hypervalent iodine reagents. beilstein-archives.orgbeilstein-journals.orgnih.gov These methods allow for the introduction of various functional groups onto the pyrazole core, which could be applied to the this compound structure to create novel derivatives.
Biochemical Mechanisms of Action of Dimetilan
Molecular Interactions with Cholinesterases
Dimetilan interacts with the active site of cholinesterase enzymes, forming a temporary complex that impairs the enzyme's ability to hydrolyze acetylcholine (B1216132). nih.gov
Enzyme Active Site Binding Dynamics
Cholinesterase enzymes, including acetylcholinesterase, possess an active site with distinct regions crucial for substrate binding and catalysis. The active site typically includes an anionic site that binds to the positively charged choline (B1196258) moiety of acetylcholine and an esteratic site where the hydrolysis of the ester bond occurs. wikipedia.org The esteratic site contains key amino acid residues, such as serine, histidine, and glutamate, which are involved in the catalytic process. wikipedia.org
This compound, as a carbamate (B1207046), interacts with these sites. While the precise binding dynamics of this compound specifically have not been detailed in the provided texts, carbamates generally bind to the active site, forming a complex with the enzyme. nih.gov This binding involves interactions with residues in both the anionic and esteratic sites.
Carbamoylation Processes of Acetylcholinesterase
The primary mechanism by which this compound inhibits acetylcholinesterase is through a process called carbamoylation. nih.gov In this reaction, a portion of the this compound molecule, specifically the dimethylcarbamoyl group, is transferred to the serine hydroxyl group within the esteratic site of the enzyme. nih.gov This results in a carbamoylated enzyme intermediate and the release of a leaving group from this compound. wgtn.ac.nz The carbamoylated enzyme is temporarily inactivated, as the modified serine residue is unable to effectively hydrolyze acetylcholine. wikipedia.org
Reversibility of Enzyme Inhibition
A key characteristic of carbamate inhibitors like this compound, in contrast to organophosphates, is that the inhibition of cholinesterases is generally reversible. nih.govbellingcat.com The carbamoylated enzyme can undergo spontaneous hydrolysis, albeit at a slower rate than the hydrolysis of the natural acetylated enzyme intermediate formed during normal acetylcholine metabolism. who.int This hydrolysis step regenerates the active form of the enzyme, allowing it to resume its function. who.int The relatively rapid regeneration of AChE from carbamoylation, compared to phosphorylation by organophosphates, contributes to the typically shorter duration of symptoms in carbamate poisoning. who.int
Comparative Biochemical Efficacy Across Different Organismal Enzyme Systems
Cholinesterase enzymes can vary across different organisms, including differences between different animal species and even within different tissues of the same organism. nih.gov These variations can lead to differences in the efficacy of inhibitors like this compound across different species. While specific detailed comparative efficacy data for this compound across a wide range of organisms is not extensively provided in the search results, it is generally understood that the sensitivity of cholinesterases to inhibition by carbamates can vary depending on the source of the enzyme. annualreviews.orgwho.int Factors such as differences in the structure of the active site or the presence of other enzymes that can metabolize the carbamate can influence the observed inhibitory potency in different organisms. who.intwho.int
Influence of Molecular Structure on Biochemical Activity
The molecular structure of a carbamate insecticide like this compound plays a significant role in its ability to interact with and inhibit cholinesterase enzymes. annualreviews.orgsemanticscholar.orgmdpi.com
Steric and Electronic Effects of Substituents
Substituents on the core structure of this compound influence its biochemical activity through steric and electronic effects. Steric effects relate to the size and shape of the substituents, which can affect how well the molecule fits into the active site of the enzyme. Bulky substituents, for instance, can cause steric hindrance, potentially impeding optimal binding or the carbamoylation process. semanticscholar.orgmdpi.com
Conformational Analysis and Receptor Recognition
The interaction between an insecticide like this compound and its target enzyme, acetylcholinesterase, is governed by principles of molecular recognition, which are intrinsically linked to the conformational properties of both the ligand (this compound) and the receptor (AChE). Conformational analysis of this compound explores the various three-dimensional arrangements that the molecule can adopt due to rotations around its chemical bonds. These different conformations possess varying energy levels, and the molecule exists as an ensemble of these conformers, with lower-energy conformations being more populated.
Receptor recognition involves the specific binding of the insecticide molecule to the active site of the acetylcholinesterase enzyme. This binding is a highly selective process driven by a combination of factors, including the shape complementarity between the ligand and the binding site, as well as non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The specific conformation that this compound adopts upon binding to the AChE active site, often referred to as the bioactive conformation, is critical for effective recognition and inhibition.
Detailed research into the conformational analysis of this compound specifically in the context of its binding to acetylcholinesterase would involve computational methods such as molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations to explore its conformational landscape and predict its preferred binding pose within the enzyme's active site. Studies on receptor recognition would typically involve techniques like X-ray crystallography or cryo-electron microscopy to determine the co-crystal structure of this compound bound to AChE, providing direct visualization of the molecular interactions and the bound conformation. Structure-activity relationship studies, which investigate how modifications to the chemical structure of this compound affect its insecticidal activity, can also provide indirect insights into the structural features and conformations important for receptor binding researchgate.netfrontiersin.orgfrontiersin.org.
Environmental Fate and Transformation of Dimetilan
Hydrolytic Degradation Pathways
Hydrolysis is a significant pathway for the degradation of many pesticides in aquatic environments. Dimetilan, possessing N,N-dimethylcarbamate and N,N-disubstituted urea (B33335) moieties, undergoes hydrolysis. researchgate.netacs.orgacs.org
pH-Dependent Hydrolysis Kinetics
Studies on the hydrolysis of this compound have shown that its stability is influenced by pH. This compound has been reported to be stable towards hydrolysis in the pH range of 6.0 to 10.0. nih.gov However, it is hydrolyzed by both acids and alkalis. nih.gov In metal ion-free solutions buffered between pH 4.0 and 8.0, no loss of this compound was detected over 14 days, indicating very slow hydrolysis rates in this range. acs.org This suggests that significant hydrolysis primarily occurs under more extreme acidic or alkaline conditions. nih.govcapes.gov.br
Role of Metal Ion Catalysis in Hydrolysis
Metal ions can significantly catalyze the hydrolysis of this compound, particularly transition metal ions with strong affinities for nitrogen- and oxygen-donor ligands. researchgate.netacs.orgacs.orgclu-in.org
Proposed Mechanisms of Metal-Ion Coordination and Nucleophile Generation
The mechanism of metal-catalyzed this compound hydrolysis is believed to involve metal ion coordination of the substrate. researchgate.netacs.org A proposed mechanism suggests a combination of metal ion coordination of this compound and the generation of a nucleophile, such as MeOH⁺. researchgate.netacs.org Metal ion catalysis can occur via several routes, including coordination of the substrate, coordination of the attacking nucleophile, or coordination of the leaving group, or a combination thereof. researchgate.net The stronger propensity of Cuᴵᴵ to coordinate anionic oxygen- and neutral nitrogen-donor ligands is thought to contribute to its effectiveness as a catalyst compared to Niᴵᴵ, Znᴵᴵ, and Pbᴵᴵ. researchgate.net In the case of HEEN, its hydroxyl group is hypothesized to facilitate metal ion catalysis by acting as an intramolecular nucleophile or a general base catalyst within a ternary complex formed between this compound, the metal ion, and HEEN. researchgate.netacs.org
Phototransformation Processes
Table 2: Environmental Transformation Processes of this compound
| Process | Key Factors Influencing Rate | Outcome |
| Hydrolysis | pH (faster in acidic/alkaline conditions), Metal Ions, Ligands | Degradation into products |
| Phototransformation | Presence of sunlight/UV radiation | Decomposition |
Photolytic Degradation under Simulated Solar Radiation
Photolytic degradation, the breakdown of compounds by light, can be a significant dissipation route for pesticides, particularly in aquatic environments or on surfaces exposed to sunlight. N-methyl carbamates, which include this compound, absorb radiation in the solar region (λ = 300 nm), suggesting their potential to undergo photo-oxidation. inchem.org Studies investigating the photolytic degradation of pesticides often utilize simulated solar radiation to replicate natural sunlight conditions in a controlled laboratory setting. mdpi.comunizg.hr
Research on the photolytic degradation of various N-methyl carbamates when sprayed on foliage and exposed to sunlight or artificial light (λ = 254 nm) has been conducted. inchem.org However, it is noted that distinguishing solely photochemical reactions from those involving absorption followed by enzymatic attack can be challenging in such studies. inchem.org The rate of photolysis can be influenced by the composition of the matrix, including pH, dissolved organic content, and the concentration of ions like chloride. nih.gov While some pesticides degrade relatively quickly under simulated solar radiation, others demonstrate persistence. nih.gov
Identification of Photodegradation Products
The identification of products formed during the photodegradation of this compound is crucial for assessing the environmental impact of its transformation. These products may have different toxicities and environmental behaviors compared to the parent compound. While general information on carbamate (B1207046) photodegradation exists, specific details regarding this compound's photodegradation products under simulated solar radiation are not extensively detailed in the provided search results. However, studies on the degradation of other compounds, like vanisulfane, utilize techniques such as ultra-high-performance liquid chromatography coupled with Orbitrap high-resolution mass spectrometry to identify photolysis products and propose degradation pathways. researchgate.net
Mechanistic Pathways of Photo-Oxidation
Photo-oxidation involves the degradation of a substance through the combined action of light and oxygen. For many organic compounds, including some pesticides, photo-oxidation can proceed via radical chain reactions initiated by UV radiation. hhu.de The absorption of solar radiation can lead to photo-oxidation as well as metabolic degradation of N-methyl carbamates. inchem.org Metal ions and organic ligands can also play a role in catalyzing the degradation of agrochemicals, including hydrolysis, which can be influenced by photo-catalytic processes. researchgate.net For instance, a hetero-nuclear complex has been observed to be active in photo-catalyzing the oxidation of organic dyes in aqueous solutions with hydrogen peroxide. researchgate.net The mechanism of photo-oxidation can involve the formation of free radicals and reactive oxygen species, leading to the breakdown of the parent molecule. wikipedia.org
Biodegradation and Microbial Metabolism
Biodegradation, the breakdown of compounds by microorganisms, is a primary process for the removal of many pesticides from the environment. Soil and water environments harbor diverse microbial communities capable of metabolizing a wide range of organic pollutants. mdpi.comscielo.org.mx
Microbial Degradation Pathways in Environmental Compartments (Soil, Water)
Carbamates are generally readily degraded by soil microorganisms in most soil types. inchem.org Environmental conditions that favor microbial growth and activity, such as adequate moisture and optimal pH, also promote carbamate degradation. inchem.orgmdpi.com The initial step in the metabolic degradation of carbamates in soil is often hydrolysis. inchem.org The resulting hydrolysis products can be further metabolized by microorganisms in the soil-plant system. inchem.org
In aquatic environments, microbial degradation also plays a significant role in the dissipation of soluble carbamates. inchem.org Studies on the biodegradation of other pesticides in water have shown that microbial isolates can effectively degrade these compounds. mdpi.com The persistence of some organic compounds, including certain herbicides, can be longer under anoxic conditions compared to aerobic conditions, potentially due to decreased microbial activity responsible for biodegradation. researchgate.net
Metabolism in Specific Microbial Species (e.g., Aspergillus niger van Tieghem)
Specific microbial species have been identified that are capable of metabolizing carbamates. For example, Aspergillus niger van Tieghem has been studied for its metabolism of this compound. inchem.org In this fungal species, both hydrolysis and oxidation of the alkyl side chain appear to be important modification processes. inchem.org Aspergillus niger is a ubiquitous fungal species known for its diverse metabolic capabilities and its ability to produce various biomolecules, including enzymes involved in degradation processes. frontiersin.orgnih.gov
Other microorganisms, such as Arthrobacter sp. and Achromobacter sp., have been shown to convert phenyl carbamates to corresponding aniline (B41778) compounds. inchem.org Soil microorganisms can adapt to metabolize different types of carbamates, highlighting the adaptability of microbial populations in altering the fate of foreign compounds. inchem.org
Role of Hydrolysis Products in Subsequent Microbial Utilization
Hydrolysis is a key initial step in the degradation of carbamates, leading to the formation of hydrolysis products. inchem.org The mechanism of hydrolysis can differ between N-methyl and N-dimethyl derivatives. inchem.org For N,N-dimethylcarbamates like the moiety present in this compound, hydrolysis involves the formation of an addition product with a hydroxyl ion, yielding the corresponding alcohol and N-dimethyl substituted acid. inchem.org
These hydrolysis products are generally less toxic than the parent carbamates and can be further metabolized by microorganisms. inchem.org The subsequent microbial utilization of hydrolysis products contributes to the complete breakdown and removal of the original compound from the environment. inchem.org While specific details on the microbial utilization pathways of this compound's hydrolysis products are not extensively provided, research on other compounds indicates that hydrolysis products of agricultural waste can be utilized by microorganisms and even serve to enhance microbial activity. frontiersin.org The ability of microorganisms to utilize hydrolysis products as carbon and energy sources is a crucial aspect of biodegradation. scielo.org.mxepa.gov
Enzymatic Biotransformation in Microorganisms
Microbial degradation plays a significant role in the breakdown of many carbamate pesticides. However, studies specifically on this compound have indicated challenges in obtaining microbial communities readily capable of utilizing the compound directly. Attempts to cultivate an acclimatized flora capable of utilizing this compound have been unsuccessful. researchgate.netacs.org Despite this, the hydrolysis products of this compound have been observed to be readily utilized by microorganisms, suggesting that the initial hydrolysis step is a limiting factor in its complete biodegradation in natural waters. researchgate.netacs.org This implies that while direct enzymatic cleavage of the parent compound by microorganisms may be limited, the subsequent degradation of hydrolysis products by microbial enzymes is more efficient.
Assessment of Microbial Community Response to this compound Exposure
Information specifically detailing the assessment of microbial community response to this compound exposure is limited in the provided search results. However, general principles regarding carbamate pesticides and soil microorganisms suggest that while microorganisms are capable of metabolizing carbamates, high dose levels can potentially affect the microflora and cause changes that might impact soil productivity. inchem.orgwho.int Studies on other pesticides, like dimethoate, highlight the role of microbial degradation, particularly under anaerobic conditions. researchgate.net Further research is needed to specifically assess the impact of this compound on the structure and function of microbial communities in different environmental matrices.
Environmental Transport and Partitioning
The transport and partitioning of this compound in the environment are governed by its physicochemical properties and interactions with different environmental compartments.
Leaching Potential in Diverse Soil Types
Based on its estimated Koc of 12, this compound is expected to have very high mobility in soil. nih.gov This high mobility suggests a significant potential for leaching through the soil profile. Studies on the adsorption of this compound on clay minerals like Kaolinite (B1170537) and Bentonite have shown low levels of adsorption, further supporting its high mobility in soil. nih.gov The potential for leaching is influenced by soil characteristics such as texture and organic matter content, with lower adsorption capacity in soils with less clay and organic matter leading to higher pesticide mobility and leaching risk. nih.govaesacademy.org
Volatilization Dynamics from Soil and Water Interfaces
This compound's vapor pressure of 9.7X10⁻⁵ mm Hg at 20 °C indicates that it will exist in both vapor and particulate phases in the atmosphere if released to air. nih.gov However, volatilization from moist soil surfaces is not expected to be an important fate process based on its estimated Henry's Law constant of 4.1X10⁻¹¹ atm-cu m/mole. nih.gov Similarly, volatilization from water surfaces is also not expected to be a significant process based on this Henry's Law constant. nih.gov While all chemicals may volatilize to some extent, the potential for volatilization of this compound is considered very low. epa.gov
Adsorption and Desorption to Soil Constituents
Adsorption to soil constituents is a key process influencing the mobility and availability of pesticides in soil. This compound has shown low levels of adsorption on Kaolinite and Bentonite clays. nih.gov The estimated Koc value of 12 suggests very high mobility in soil, which is consistent with low adsorption. nih.gov Adsorption is influenced by the pesticide's chemical properties, concentration in soil water, soil pH, and soil composition (sand, silt, loam, clay, and organic matter content). aesacademy.orgpesticidestewardship.org Stronger adsorption generally leads to reduced leaching and runoff. pesticidestewardship.org Desorption, the reverse process of adsorption, can lead to the release of pesticides from soil particles into the soil solution, making them available for transport or degradation. mdpi.com The adsorption-desorption process can be affected by physicochemical properties of the pesticide, solid and liquid phase properties, and climatic conditions. csic.es
Degradation in Integrated Environmental Systems (e.g., Composting)
Information specifically on the degradation of this compound in composting systems is not directly available in the provided search results. However, general principles regarding pesticide degradation during composting suggest that the process can be considered a biologically active soil environment where degradation may be accelerated compared to soil. researchgate.netresearchgate.net Composting involves higher temperatures, more organic matter, and more intense biological activity, which can favor pesticide degradation. researchgate.netresearchgate.net While composting generally degrades most herbicides biologically, the effectiveness for insecticides like carbamates can vary depending on the specific compound, composting conditions, microbial communities, and duration. researchgate.netresearchgate.net Studies on other carbamate insecticides during composting suggest that while some decompose well, others, like organochlorine compounds, are more resistant to biodegradation. researchgate.netresearchgate.net Further research is needed to determine the specific degradation of this compound during composting processes.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12572 |
Interactive Data Tables
Based on the available data, a table summarizing the estimated environmental partitioning properties of this compound can be presented:
| Property | Value | Environmental Relevance | Source |
| Vapor Pressure (at 20 °C) | 9.7 x 10⁻⁵ mm Hg | Indicates existence in vapor and particulate phases in air. | nih.gov |
| Estimated Koc | 12 | Suggests very high mobility in soil. | nih.gov |
| Estimated Henry's Law Constant | 4.1 x 10⁻¹¹ atm-cu m/mole | Indicates essential nonvolatility from water and moist soil. | nih.gov |
| Estimated BCF | 3 | Suggests low potential for bioconcentration in aquatic organisms. | nih.gov |
(Note: The table above is a static representation. In an interactive format, users might be able to sort, filter, or click on values for more details if linked to a database.)
Advanced Analytical Methodologies for Dimetilan Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are widely used for separating Dimetilan from other compounds in a sample matrix, allowing for its subsequent detection and quantification.
Gas Chromatography (GC) with Specialized Detectors
Gas chromatography (GC) is a separation technique applicable to volatile or semi-volatile compounds. For this compound, GC has been employed, often coupled with specialized detectors to enhance selectivity and sensitivity. Product analysis of this compound can be performed by GLC with an internal standard. nih.gov Residues of this compound may be determined by GLC with microcoulometric detection. nih.gov An alternative detection method mentioned for residues is Coulson electrolytic conductivity detection. nih.gov Details of unpublished methods utilizing these techniques were historically available from CIBA-Geigy AG. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are less volatile or thermally labile than those typically analyzed by GC. An HPLC method has been described for the simultaneous determination of carbamate (B1207046) residues, including this compound, in fruits and vegetables. nih.gov Another procedure discussed involves coupling HPLC with a cholinesterase inhibition autoanalyzer for the determination of organophosphate and carbamate insecticide residues, including this compound, in aqueous samples. nih.gov this compound analytical standards are indicated as suitable for HPLC applications. nacchemical.com Liquid chromatography generally shows promise for carbamate pesticide residue analysis, offering separations with comparable speed and resolution to GC, and can be used at ambient or near-ambient temperatures for heat-labile compounds. epa.gov Sensitivity in LC is noted as being less than electron capture GC but still adequate for many compounds. epa.gov HPLC coupled with Diode Array Detection (DAD) has also been used, as indicated in a certificate of analysis for this compound. lgcstandards.comlgcstandards.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple and cost-effective planar chromatographic technique used for the separation and qualitative or semi-quantitative analysis of compounds. Residues of this compound may be determined by TLC. nih.gov TLC methods for carbamate pesticides, including those utilizing cholinesterase inhibition for detection, have been described and can achieve limits of determination around 0.1 ppm. inchem.org TLC is also listed as a suitable application for analytical standards.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique that combines the separation capabilities of LC with the high sensitivity and selectivity of mass spectrometry. This coupling is particularly advantageous for the analysis of polar and thermally labile compounds like this compound, which may not be ideally suited for GC-MS. wikipedia.org this compound is included in pesticide LC-MS/MS libraries and methods used for monitoring in various matrices, such as food products. sciex.comeurl-pesticides.eu LC-MS/MS offers superior selectivity and sensitivity for rapid multi-residue analysis of pesticides, allowing for the detection of hundreds of compounds in a single analysis based on multiple reaction monitoring (MRM) transitions.
Predicted and experimental LC-MS/MS spectra for this compound are available, providing valuable information for its identification and confirmation. nih.govmassbank.eu Optimization of LC-MS/MS conditions for carbamates, including this compound, in matrices like ginger has been described. This involves optimizing parameters such as fragment voltage for precursor ions and collision energy for specific fragment ions. hpst.cz For this compound, specific MRM transitions have been established for LC-MS/MS analysis. An example includes a precursor ion m/z of 241.1, with product ions at m/z 72.2 and 196.1, and associated collision energies and retention times. eurl-pesticides.euhpst.cz
Table 1: Example LC-MS/MS Parameters for this compound
| Compound | CAS Number | Molecular Formula | Molecular Weight | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Retention Time (min) |
| This compound | 644-64-4 | C₁₀H₁₆N₄O₃ | 240.26 | 241.1 | 72.2 | 16 | 196.1 | 10 | ~3.34 - 3.57 |
Note: Retention times can vary depending on the specific LC column and method used. eurl-pesticides.euhpst.cz
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopic techniques provide information about the interaction of light or other forms of energy with the this compound molecule, offering insights into its structure and concentration.
UV-Visible Spectrophotometry in Degradation Studies
UV-Visible spectrophotometry is a technique that can be applied in degradation studies of compounds like carbamate insecticides. While specific studies on this compound degradation using UV-Visible spectrophotometry were not extensively detailed in the search results, the technique is generally used to monitor changes in absorbance over time as a substance degrades. For example, UV-Visible spectrophotometry has been used to study the photocatalytic degradation of carbofuran, another carbamate insecticide, by monitoring the decrease in its characteristic absorption peak. cabidigitallibrary.org This method allows for the monitoring of degradation kinetics. cabidigitallibrary.org UV-Vis spectroscopy can also provide evidence for the formation of complexes during degradation processes catalyzed by metal ions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification of metabolites in biological and environmental samples. nih.govzontal.ioresearchgate.net NMR provides detailed information about the structure of molecules. nih.gov While specific details on this compound metabolite identification using NMR were limited in the search results, general principles of NMR in metabolomics apply. NMR spectroscopy is one of the routinely used technologies for analyzing metabolite profiles. nih.govzontal.io It can identify many simple metabolites using 1D ¹H NMR methods, while 2D NMR approaches are often required for metabolites at lower levels or with more complex structures. nih.govresearchgate.net Metabolite databases are helpful for identification, although users should be aware of potential errors. nih.gov NMR chemical shifts are sensitive to structural and environmental changes, which can aid in distinguishing and identifying metabolites. nih.govrsc.org
Metabolism studies in rats administered labeled this compound orally recovered two metabolites that were not identified in one early study. nih.gov Other studies indicated that a microsomal system could degrade this compound, observing 2-methylcarbamoyl-3-methyl-5-pyrazolyl dimethyl carbamate and two unidentified compounds. nih.gov In insects, hydrolysis of the carbamate ester group accounted for some metabolism, with a major product likely being 2-dimethylcarbamoyl-3-methyl-5-pyrazolyl n-hydroxymethyl n-methylcarbamate. nih.gov A third metabolite in insects co-chromatographed with 2-n-methylcarbamoyl-3-methyl-5-pyrazolyl dimethylcarbamate (B8479999) and showed biological activity. nih.gov NMR spectroscopy would be a suitable technique to elucidate the structures of these observed metabolites.
Electrochemical Sensing Methods
Electrochemical sensing methods offer potential for the detection of various chemical species, including pesticides. nih.govchemmethod.comresearchgate.net These methods utilize an electrode as a transducer to generate an electrical signal in response to an analyte. chemmethod.comyoutube.com Electrochemical sensors are often highlighted for their potential advantages such as simplicity, affordability, and portability compared to traditional laboratory techniques like chromatography and spectrometry. nih.govchemmethod.com
Voltammetric Techniques for Detection
Voltammetric techniques are a class of electrochemical methods where the potential of a working electrode is varied, and the resulting current is measured. inflibnet.ac.in These techniques are widely used for quantitative analysis of organic and inorganic compounds. inflibnet.ac.in Different voltammetric techniques exist, including linear sweep voltammetry, differential pulse voltammetry, and square wave voltammetry. inflibnet.ac.in Pulse voltammetric techniques, such as differential pulse voltammetry, can offer lower detection limits compared to linear sweep methods due to better discrimination against charging current. libretexts.org Voltammetry has been used as a detector in HPLC. While specific voltammetric studies focusing solely on this compound detection were not prominently found, voltammetric techniques are generally applicable to the detection of electroactive species, and research explores their use for pesticide detection. researchgate.netresearchgate.net
Enzyme Inhibition Assays for this compound Analogs
Enzyme inhibition assays are a common approach for detecting pesticides, particularly those like carbamates that inhibit enzymes such as acetylcholinesterase. nih.govsigmaaldrich.comannualreviews.orgmdpi.comnrfhh.com These assays measure the reduction in enzyme activity caused by the presence of the inhibitor. mdpi.comnrfhh.comnih.gov This inhibition can be utilized as a reliable mechanism for detecting toxic substances in environmental samples. mdpi.com Early work demonstrated acetylcholinesterase-based amperometric biosensors for the sensitive detection of organophosphorus and carbamate pesticides by monitoring the inhibition of enzymatic activity. mdpi.com Enzyme inhibition-based assays can be a quick tool to study the effects of pesticides at the molecular level. nih.gov Studies have shown that commercial pesticide formulations can have a stronger inhibitory effect than the active ingredients alone, indicating the contribution of other components. nih.gov this compound is a carbamate acetylcholinesterase inhibitor, making enzyme inhibition assays a relevant method for its detection or the detection of its biologically active analogs. nih.govsigmaaldrich.comannualreviews.org
Development of Novel Detection Systems for Environmental Monitoring
The development of novel detection systems for environmental monitoring of contaminants, including pesticides like this compound, is an active area of research. wikipedia.orgmdpi.cominmm.orgimrpress.comnih.govmdpi.com The goal is often to create systems that are sensitive, rapid, cost-effective, and potentially portable for on-site analysis, as traditional methods can be complex and costly for routine monitoring. chemmethod.comresearchgate.netmdpi.comnih.gov Biosensors, which integrate a biological recognition element with a transducer, are a promising option for environmental monitoring. mdpi.comnih.gov Examples include enzyme-based biosensors that utilize enzyme inhibition, as discussed previously. mdpi.comepa.gov Other novel approaches include the development of aptamer-based sensors, which use single-stranded DNA aptamers that can specifically bind to target molecules like insecticides, enabling their detection at low concentrations. imrpress.com Chemical wave systems are also being explored as geospatial environmental sensors for detecting perturbations. inmm.org These novel systems aim to provide streamlined detection and quantification of environmental contaminants. nih.gov
Mechanisms of Resistance to Dimetilan
Metabolic Resistance Pathways
Metabolic resistance involves the detoxification or breakdown of Dimetilan by the insect's enzymes, preventing the insecticide from reaching or effectively inhibiting its target site researchgate.net. This is a common mechanism for resistance to various insecticide classes, including carbamates researchgate.net.
Role of Detoxifying Enzymes (e.g., Esterases, Cytochrome P450 Monooxygenases, Glutathione (B108866) S-Transferases)
Several classes of enzymes play a central role in the metabolic detoxification of insecticides. These include esterases (CarEs), cytochrome P450 monooxygenases (CYPs), and glutathione S-transferases (GSTs) researchgate.netmdpi.complos.org. These enzymes can metabolize this compound into less toxic or inactive compounds researchgate.net. For instance, esterases can hydrolyze the ester bonds in some insecticides, while P450s are involved in oxidative metabolism, and GSTs can conjugate glutathione to the insecticide molecule researchgate.netmdpi.com. Studies on insecticide resistance in various arthropods, including insects and mites, have demonstrated the involvement of these enzyme superfamilies in metabolizing xenobiotics like pesticides plos.org.
Enhanced Enzyme Activity and Overproduction
Enhanced metabolic resistance is often linked to increased activity or overproduction of detoxifying enzymes researchgate.net. This can occur through various genetic mechanisms, such as gene amplification (increasing the copy number of enzyme genes) or transcriptional upregulation (increasing the rate of enzyme gene expression) scielo.brmdpi.com. Elevated levels of esterase, CYP450, and GST activity have been associated with insecticide resistance in numerous insect species mdpi.complos.orgmdpi.com. For example, increased esterase activity has been reported in insects resistant to organophosphates, which also target acetylcholinesterase, similar to carbamates like this compound scielo.br. Continuous exposure to an insecticide can select for individuals with higher enzyme activity, leading to a gradual increase in resistance levels within a population over generations nih.gov.
Data Table 1: Examples of Detoxifying Enzymes Involved in Insecticide Resistance
| Enzyme Class | Role in Detoxification | Mechanism of Enhanced Resistance | Examples in Literature (Insecticide Classes) |
| Esterases (Carboxylesterases) | Hydrolysis of ester bonds, sequestration | Gene amplification, Transcriptional upregulation | Organophosphates, Pyrethroids, Carbamates plos.orgscielo.brmdpi.com |
| Cytochrome P450 Monooxygenases | Oxidative metabolism | Transcriptional upregulation, Gene amplification | Pyrethroids, Organophosphates, Carbamates, Neonicotinoids researchgate.netplos.orgmdpi.com |
| Glutathione S-Transferases | Conjugation with glutathione | Gene duplication, Increased transcription rates | DDT, Organophosphates, Pyrethroids researchgate.netplos.orgscielo.brmdpi.com |
Target Site Resistance Mechanisms
Target site resistance involves alterations to the protein that the insecticide binds to and inhibits. In the case of this compound, which is an acetylcholinesterase inhibitor, resistance can arise from changes in the acetylcholinesterase enzyme itself nih.govresearchgate.net.
Mutations in Acetylcholinesterase Active Sites
Mutations in the gene encoding acetylcholinesterase (AChE) can lead to amino acid substitutions, particularly within or near the enzyme's active site mdpi.comnih.gov. These mutations can reduce the binding affinity of this compound to the enzyme, thereby decreasing its inhibitory effect researchgate.net. Studies on resistance to organophosphates and carbamates, which share the same target site, have identified specific mutations in the ace gene (encoding AChE) that confer resistance mdpi.comnih.govirri.org. These mutations can result in an insensitive acetylcholinesterase, meaning it is less effectively inhibited by the insecticide researchgate.net.
Structural Alterations Affecting Insecticide Binding
Data Table 2: Target Site Resistance Mechanism (Acetylcholinesterase)
| Mechanism | Description | Impact on this compound Efficacy | Relevant Research Findings |
| Mutations in AChE Active Site | Amino acid substitutions in or near the enzyme's active site. | Reduced binding affinity of this compound. | High frequency of AChE mutations found in insecticide-resistant populations mdpi.comnih.govnih.gov. |
| Structural Alterations Affecting Binding | Changes in enzyme conformation or access to active site. | Hindered binding of this compound. | Reduced sensitivity of AChE linked to decreased insecticide affinity researchgate.net. |
Cross-Resistance and Co-Resistance Patterns
Insecticide resistance can also manifest as cross-resistance or co-resistance biorxiv.orgexeter.ac.uk. Cross-resistance occurs when resistance to one insecticide confers resistance to another insecticide, often from the same chemical class or targeting the same site, due to a shared resistance mechanism biorxiv.orgcore.ac.uk. Since this compound is a carbamate (B1207046) and targets AChE, cross-resistance to other carbamates and organophosphates (which also inhibit AChE) is a possibility researchgate.netepo.org. Studies have observed apparent cross-resistance between organophosphates and carbamate insecticides core.ac.uk.
Co-resistance, on the other hand, occurs when resistance to multiple insecticides is present in a population due to separate resistance mechanisms that are genetically linked biorxiv.orgexeter.ac.uk. This means that genes conferring resistance to different insecticides are inherited together exeter.ac.uk. While the provided information does not specifically detail co-resistance patterns involving this compound, the concepts of cross-resistance and co-resistance are important considerations in insecticide resistance management biorxiv.orgexeter.ac.uk. The simultaneous selection for resistance to multiple agents can occur through both cross-resistance and co-resistance exeter.ac.uk.
Molecular and Genetic Basis of Resistance Development
The development of resistance to carbamate insecticides, including this compound, can involve alterations at the molecular and genetic levels. One significant mechanism observed in house flies (Musca domestica L.) resistant to organophosphates and carbamates is a decrease in the sensitivity of acetylcholinesterase (AChE), the target enzyme of these insecticides researchgate.net. Studies have shown that in resistant house fly strains, the sensitivity of AChE to this compound was reduced compared to susceptible strains researchgate.net. This reduced sensitivity was attributed to differences in the affinity of the enzyme for the insecticide researchgate.net. This suggests a target-site resistance mechanism involving modifications to the AChE enzyme itself.
Metabolic resistance is another crucial mechanism in insecticide resistance, involving enzymes that detoxify the insecticide researchgate.net. These enzyme systems include esterases, cytochrome P450 monooxygenases, and glutathione S-transferases researchgate.net. Resistant insects may exhibit elevated levels of these enzymes or possess altered enzyme forms that metabolize the pesticide more rapidly researchgate.net. While the search results mention that this compound was degraded by a microsomal system in houseflies, involving dealkylation, specific details on the genetic basis (e.g., gene amplification or mutations) leading to increased activity or altered forms of these enzymes specifically conferring high levels of resistance to this compound are not detailed nih.gov.
The genetic basis of insecticide resistance can be monogenic (controlled by a single gene) or polygenic (controlled by multiple genes) core.ac.uknih.gov. Target-site resistance is often associated with single major genes nih.gov. Metabolic resistance can involve multi-gene families, such as cytochrome P450s nih.gov. The specific genes and mutations responsible for this compound resistance in various pest species would require detailed genetic studies, such as molecular cloning and genome-wide association analysis nih.gov.
In the context of house fly resistance to organophosphates and carbamates, including this compound, it has been suggested that cross-resistance to these inhibitors is due, at least in part, to insensitive acetylcholinesterase researchgate.net. This implies a genetic component controlling the modification of the AChE enzyme.
Strategies for Mitigating Resistance Development
Effective insecticide resistance management (IRM) is essential to preserve the utility of insecticides like this compound researchgate.net. Strategies aim to minimize the selection pressure that leads to the evolution of resistance pesticidestewardship.orggoogle.com.
Key strategies for mitigating resistance development include:
Alternating or Rotating Insecticides with Different Modes of Action (MoA): Applying insecticides with different MoAs in sequence or rotation prevents continuous selection pressure from a single mechanism pesticidestewardship.orggoogle.com. This ensures that insects resistant to one MoA are controlled by an insecticide with a different MoA pesticidestewardship.org. This is considered a sustainable and effective IRM strategy google.com.
Tank-Mixing Insecticides with Different Modes of Action: Applying two or more pesticides with different MoAs in a tank mix can also delay or mitigate resistance pesticidestewardship.org. The different pesticides in the mixture should be active against the target pest so that individuals resistant to one compound are controlled by another pesticidestewardship.org.
Integrated Pest Management (IPM): IPM programs incorporate a combination of control measures, including insecticides, cultural practices, biological control, mechanical control, and sanitation pesticidestewardship.org. A healthy plant or crop is often less susceptible to insect attack pesticidestewardship.org. IPM aims to minimize reliance on chemical pesticides ontosight.aipesticidestewardship.org.
Monitoring Pest Populations: Regularly monitoring pest populations helps determine if pesticide applications are necessary and the optimal timing for application when pests are most susceptible pesticidestewardship.org. Continued monitoring after treatment assesses the level of control and detects potential resistance development pesticidestewardship.org.
Using Appropriate Application Rates: While using lower rates where possible is a good practice, it is not scientifically proven as a resistance management technique pesticidestewardship.org. Using reduced rates might favor the survival of more tolerant individuals pesticidestewardship.org.
Minimizing the Use of Long-Residual Insecticides: When persistent pesticides are necessary, consider their use in a rotation scheme to minimize the length of exposure pesticidestewardship.org.
Future Directions in Dimetilan Research
Exploration of Novel Biodegradation Pathways and Bioremediation Strategies
Investigating novel biodegradation pathways for Dimetilan is a critical area for future research. While some microbial degradation of carbamates is known, a detailed understanding of the specific metabolic routes and the microorganisms involved in this compound breakdown is needed. Research could focus on isolating and characterizing microbial strains from environments with historical this compound contamination to identify those capable of degrading the compound. dokumen.pub Studies on the enzymes involved in these processes could lead to the development of enzyme-based bioremediation strategies. Furthermore, exploring the potential for co-metabolism, where microorganisms degrade this compound in the presence of other carbon sources, could reveal more efficient biodegradation approaches. mdpi.com Advanced techniques such as genomics and proteomics could be employed to understand the genetic and enzymatic basis of this compound biodegradation, potentially enabling the genetic engineering of microbes for enhanced bioremediation efforts. dokumen.pub Nanobioremediation, which involves the use of nanomaterials in conjunction with biological processes, could also be explored as a novel strategy to enhance the biodegradation of pesticides like this compound. dokumen.pub
Advanced Computational Modeling of this compound Interactions and Transformations
Advanced computational modeling can play a significant role in predicting the environmental fate and transformations of this compound. Future research should focus on developing and refining models that can accurately simulate this compound's behavior in various environmental compartments, such as soil, water, and air. These models should incorporate complex environmental factors like temperature, pH, organic matter content, and microbial activity to provide a more realistic representation of its fate. frontiersin.orgnih.gov Specifically, models capable of simulating the formation and subsequent transport of transformation products at different spatial scales, from soil columns to catchment areas, are needed. frontiersin.org Integrating data from laboratory and field studies into these models is crucial for their validation and improvement. frontiersin.org Furthermore, computational chemistry techniques can be used to study the interactions of this compound with environmental matrices and to predict potential transformation pathways and the stability of resulting products.
Development of Highly Sensitive and Selective Analytical Tools
The development of highly sensitive and selective analytical tools is essential for the accurate detection and quantification of this compound and its transformation products in complex environmental matrices. While traditional methods like gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors have been used for pesticide analysis, future research should focus on developing more advanced techniques. cdc.govscirp.org High-resolution mass spectrometry (HRMS) and quadrupole time of flight-mass spectrometry (QTOF-MS) offer improved data acquisition and analysis for pesticide detection. sci-hub.se Coupling these techniques with advanced separation methods like ultra-high performance liquid chromatography (UHPLC) can enhance sensitivity and selectivity. Research into novel materials for solid-phase extraction (SPE) and other sample preparation techniques can help lower detection limits and minimize matrix effects. sci-hub.se The development of rapid, on-site detection devices, possibly utilizing nanotechnology or biosensors, would greatly facilitate environmental monitoring efforts. scirp.orgsci-hub.se
Elucidation of Unidentified Environmental Transformation Products
Identifying the full spectrum of this compound's environmental transformation products (TPs) is a critical area requiring further investigation. While some degradation pathways for carbamates have been studied, the specific TPs of this compound in various environmental conditions may not be fully known. inchem.org Future research should employ advanced analytical techniques, such as non-target screening using HRMS, to identify previously unknown or uncharacterized transformation products in environmental samples like water and soil. prevencionintegral.com Studies focusing on different transformation processes, including hydrolysis, photolysis, and microbial degradation, under varying environmental conditions are necessary to understand the range of TPs that can be formed. frontiersin.orgepa.gov Synthesizing these identified transformation products is also important to confirm their structures and to enable further toxicological and environmental fate studies. epa.gov The potential for TPs to be more persistent, mobile, or even more toxic than the parent compound highlights the importance of their comprehensive identification and assessment. prevencionintegral.com
Investigations into the Long-Term Environmental Dynamics of this compound and its Metabolites
Understanding the long-term environmental dynamics of this compound and its metabolites requires sustained research efforts. This includes investigating their persistence, mobility, and potential for bioaccumulation in various environmental compartments over extended periods. usgs.gov Long-term monitoring studies in areas with historical this compound use can provide valuable data on its dissipation rates and the persistence of its transformation products. Research should also focus on the potential for this compound or its metabolites to leach into groundwater or accumulate in sediments. mdpi.com Studies on the interactions of this compound and its TPs with soil organic matter and minerals can provide insights into their mobility and bioavailability. Furthermore, investigating the potential for long-range transport of this compound or its volatile metabolites in the atmosphere is important for understanding its wider environmental distribution. researchgate.net Assessing the long-term impact of low-level exposure to this compound and its metabolites on non-target organisms in the environment is also a crucial area for future research.
Q & A
Q. How can omics technologies (e.g., transcriptomics, metabolomics) elucidate this compound’s sublethal effects?
- Methodological Answer : Apply RNA-seq to identify differentially expressed genes in exposed organisms (e.g., zebrafish embryos). Pair with LC-MS-based metabolomics to map disrupted pathways (e.g., acetylcholine synthesis). Use pathway enrichment tools (e.g., MetaboAnalyst) to integrate multi-omics data and identify biomarkers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
